Benzyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H21FN2O2 and a molecular weight of 328.38 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(4-fluorophenyl)piperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Benzyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-Amino-1-benzylpiperidine: Used in the preparation of various pharmaceutical intermediates.
Uniqueness
Benzyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of a fluorophenyl group and a benzyl ester moiety.
Properties
Molecular Formula |
C19H21FN2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21FN2O2/c20-17-8-6-16(7-9-17)19(21)10-12-22(13-11-19)18(23)24-14-15-4-2-1-3-5-15/h1-9H,10-14,21H2 |
InChI Key |
ZSSQQVVSFYKBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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